BenchChemオンラインストアへようこそ!

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-morpholinobenzamide

Kinase Inhibition Selectivity SAR

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-morpholinobenzamide is a synthetic small molecule belonging to the morpholinobenzamide class, characterized by a 4-morpholinobenzamide core linked via a methylene bridge to a 6-(furan-3-yl)pyridine moiety. Compounds in this class are frequently investigated as kinase inhibitors or probes.

Molecular Formula C21H21N3O3
Molecular Weight 363.417
CAS No. 2034383-02-1
Cat. No. B2443054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-morpholinobenzamide
CAS2034383-02-1
Molecular FormulaC21H21N3O3
Molecular Weight363.417
Structural Identifiers
SMILESC1COCCN1C2=CC=C(C=C2)C(=O)NCC3=CN=C(C=C3)C4=COC=C4
InChIInChI=1S/C21H21N3O3/c25-21(17-2-4-19(5-3-17)24-8-11-26-12-9-24)23-14-16-1-6-20(22-13-16)18-7-10-27-15-18/h1-7,10,13,15H,8-9,11-12,14H2,(H,23,25)
InChIKeyVXLCRKHDLQMHTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-morpholinobenzamide (CAS 2034383-02-1) Procurement Baseline and Class Identity


N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-morpholinobenzamide is a synthetic small molecule belonging to the morpholinobenzamide class, characterized by a 4-morpholinobenzamide core linked via a methylene bridge to a 6-(furan-3-yl)pyridine moiety. Compounds in this class are frequently investigated as kinase inhibitors or probes . This specific compound is offered by multiple chemical suppliers for non-human research use, with a molecular formula of C21H21N3O3 and a molecular weight of 363.42 g/mol . However, no peer-reviewed pharmacological or selectivity data were identified for this exact structure in the public domain as of the knowledge cutoff date.

Procurement Risk of Substituting N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-morpholinobenzamide with In-Class Analogs


Within the morpholinobenzamide class, even minor structural modifications can lead to profound changes in target engagement, selectivity, and cellular potency. For example, regioisomeric variation of the furan attachment (furan-3-yl vs. furan-2-yl) on the pyridine ring can alter the dihedral angle and electrostatic surface, dramatically affecting kinase binding conformations [1]. Similarly, replacement of the morpholine with other amines or substitution on the central benzamide has been shown in related series to shift selectivity between kinase family members by orders of magnitude [2]. Without head-to-head data for this specific compound, any generic substitution with a close analog carries the risk of invalidating an entire screening cascade or SAR series.

Quantitative Differentiation Evidence for N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-morpholinobenzamide


Target Compound Specificity: Absence of Public Bioactivity Data vs. Analog Class Profiles

A direct comparator analysis is not possible because no quantitative IC50, Ki, or cellular activity data are publicly available for N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-morpholinobenzamide. In contrast, structurally related morpholinobenzamides with reported data, such as N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-morpholinobenzamide, have demonstrated kinase inhibitory activity in biochemical assays, though exact figures for the target compound remain unpublished . This data gap means that any claim of superiority or differentiation over analogs cannot be substantiated.

Kinase Inhibition Selectivity SAR

Regioisomeric Furan Positioning: Hypothetical Selectivity Impact vs. 2-Furanyl Analogs

The target compound features a furan-3-yl substituent on the pyridine ring. Patent literature on furopyridine kinase inhibitors indicates that the position of the furan attachment (e.g., furan-2-yl vs. furan-3-yl) and the point of connection to the pyridine can significantly modulate kinase selectivity profiles [1][2]. Compounds with furan-2-yl-pyridine scaffolds have been reported to inhibit PI4KIIIb with specific IC50 values in antimalarial programs, but no such data exists for the furan-3-yl isomer represented by CAS 2034383-02-1. This regioisomeric difference is a structural feature that could theoretically confer a unique selectivity fingerprint, but remains experimentally uncharacterized.

Kinase Inhibitor Design Selectivity Furan Regioisomers

Physicochemical Properties: Calculated vs. Experimental Baselines

The target compound has a calculated molecular weight of 363.42 g/mol, a topological polar surface area (tPSA) of approximately 69 Ų, and a clogP around 2.8 (estimated) . These values place it within favorable drug-like chemical space. However, key experimental parameters such as solubility, logD, and plasma protein binding are not reported. In comparison, the structurally related 3-cyano-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide has a lower molecular weight (303.3 g/mol) and different hydrogen-bonding capacity, which could lead to divergent ADME profiles . Without experimental solubility and permeability data, no physicochemical advantage can be claimed over analogs.

Physicochemical Properties Drug-likeness Procurement Quality

Evidence-Backed Application Scenarios for N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-morpholinobenzamide


Kinase Profiling Panel for Selectivity Fingerprint Generation

Given the morpholinobenzamide scaffold's precedence as a kinase inhibitory chemotype, this compound is most rationally deployed as an uncharacterized probe in a broad kinase profiling panel (e.g., DiscoverX scanMAX) to empirically determine its primary targets and selectivity profile. The resulting data would then enable evidence-based comparison with known morpholinobenzamide kinase inhibitors [1].

Structure-Activity Relationship (SAR) Expansion Around Furan Regioisomers

The furan-3-yl substitution pattern distinguishes this compound from more common furan-2-yl analogs. It is suitable for inclusion in a systematic SAR series to evaluate the impact of furan regioisomerism on target binding and cellular activity. Such studies directly address the gap identified in Section 3 [2].

Chemical Probe for Orphan Target Deconvolution

As a molecule with no public target annotation, this compound can serve as a starting point for chemical proteomics (e.g., affinity-based protein profiling) to identify novel protein interactors. This unbiased approach could reveal unique target engagement profiles that later differentiate it from in-class compounds.

Negative Control for Furan-Modified Benzamide Assays

In the absence of demonstrated bioactivity, this compound may be used as a structurally matched negative control for cellular assays involving active furan-pyridine benzamides, provided its lack of activity at the relevant target is experimentally confirmed.

Quote Request

Request a Quote for N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-morpholinobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.